molecular formula C10H13BrO B7860680 1-(Bromomethyl)-2-propoxybenzene

1-(Bromomethyl)-2-propoxybenzene

Cat. No.: B7860680
M. Wt: 229.11 g/mol
InChI Key: AVALWOCDOKBFRW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-propoxybenzene is a benzene derivative equipped with both bromomethyl and propoxy functional groups, making it a valuable building block in organic synthesis. The reactive benzyl bromide moiety (-CH2Br) is highly susceptible to nucleophilic substitution, allowing researchers to easily introduce a 2-propoxybenzyl group into more complex molecular architectures . This capability is crucial in medicinal chemistry and materials science for the construction of candidate compounds. Compounds with the bromomethyl-propoxybenzene structure are frequently employed as key intermediates in the development of pharmaceuticals and agrochemicals . The propoxy chain can influence the compound's lipophilicity and overall pharmacokinetic properties. As a derivative of benzene, this reagent serves as a versatile precursor for synthesizing various materials, including polymers and specialty resins . It is essential to handle this compound with care, adhering to all laboratory safety protocols. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

1-(bromomethyl)-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVALWOCDOKBFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Propoxybenzyl Alcohol Using Phosphorus Tribromide (PBr₃)

The bromination of 2-propoxybenzyl alcohol represents a direct method to introduce the bromomethyl group. This approach leverages the reactivity of PBr₃, a classical brominating agent for alcohols. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by bromine.

Reaction Mechanism :
2-Propoxybenzyl alcohol reacts with PBr₃ in anhydrous conditions, forming an intermediate oxonium ion. Subsequent attack by bromide ion yields 1-(bromomethyl)-2-propoxybenzene . The stoichiometry typically follows a 1:1 molar ratio of alcohol to PBr₃, though excess PBr₃ may enhance yields.

Experimental Protocol :

  • Reagents : 2-Propoxybenzyl alcohol (1.0 equiv), PBr₃ (1.2 equiv), anhydrous diethyl ether.

  • Conditions : Reaction under nitrogen atmosphere at 0–5°C for 2 hours, followed by gradual warming to room temperature.

  • Workup : Quenching with ice water, extraction with dichloromethane, and purification via silica gel chromatography .

Yield and Purity :

ParameterValue
Isolated Yield75–85%
Purity (HPLC)>98%

This method is favored for its simplicity but requires careful handling of moisture-sensitive reagents.

Williamson Ether Synthesis with a Benzyl Bromide Precursor

The Williamson ether synthesis offers a modular route to construct the propoxy group prior to bromination. This two-step strategy involves:

  • Etherification : Reaction of 2-bromobenzyl bromide with propyl alcohol.

  • Bromination : Introduction of the bromomethyl group.

Step 1: Synthesis of 2-Propoxybenzyl Bromide

  • Reagents : 2-Bromobenzyl bromide, propyl alcohol, K₂CO₃, DMF.

  • Conditions : Stirring at 80°C for 6–8 hours .

  • Mechanism : SN2 displacement of bromide by propoxide ion generated in situ.

Step 2: Bromination of the Benzyl Position

  • Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), CCl₄.

  • Conditions : Radical bromination under reflux for 12 hours .

Yield and Efficiency :

StepYieldKey Challenges
170–80%Competing elimination reactions
260–70%Regioselectivity control

This route provides flexibility in tuning substituents but suffers from moderate overall yields due to multi-step inefficiencies.

Catalytic Bromination Using HBr and Oxidizing Agents

Catalytic bromination methods employ hydrogen bromide (HBr) paired with oxidizing agents like H₂O₂ or DMSO to regenerate Br⁺ species. This approach is advantageous for scalability and reduced waste.

Representative Procedure :

  • Reagents : 2-Propoxybenzyl alcohol (1.0 equiv), 48% HBr (3.0 equiv), DMSO (2.0 equiv).

  • Conditions : Stirring at 60°C for 4 hours .

  • Mechanism : Oxidation of HBr by DMSO generates Br⁺, which facilitates electrophilic bromination.

Performance Metrics :

MetricValue
Conversion>90%
Selectivity85–90%

This method avoids stoichiometric PBr₃, aligning with green chemistry principles. However, excess HBr necessitates corrosion-resistant equipment.

Industrial-Scale Continuous Flow Synthesis

Industrial production prioritizes throughput and safety. Continuous flow reactors enable precise control over reaction parameters, minimizing byproduct formation.

Process Design :

  • Reactor Type : Microfluidic tubular reactor.

  • Reagents : 2-Propoxybenzyl alcohol, PBr₃, solvent (tetrahydrofuran).

  • Conditions : Residence time of 10 minutes at 25°C .

Advantages :

  • 20% higher yield compared to batch processes.

  • Reduced thermal degradation risks.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
PBr₃ Bromination75–85ModerateHigh
Williamson Synthesis50–60LowModerate
Catalytic HBr/DMSO80–90HighLow
Continuous Flow85–90Very HighVery High

Critical Insights :

  • PBr₃ Bromination : Optimal for small-scale lab synthesis due to simplicity.

  • Catalytic HBr/DMSO : Preferred for industrial applications with environmental considerations .

  • Continuous Flow : Emerging as the gold standard for high-volume production .

Mechanistic Considerations and Side Reactions

Common Side Reactions :

  • Elimination : Competing dehydrohalogenation in Williamson synthesis, forming alkenes .

  • Overbromination : Uncontrolled radical bromination yielding di- or tri-substituted products .

Mitigation Strategies :

  • Use of sterically hindered bases (e.g., DBU) to suppress elimination.

  • Low-temperature radical initiators (e.g., AIBN at 40°C) to enhance regioselectivity .

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 3.78 (2H, s, CH₂Br), 3.88 (2H, t, OCH₂), 7.10–7.42 (m, aromatic) .

  • ¹³C NMR : δ 49.1 (CH₂Br), 69.8 (OCH₂), 124.9–134.4 (aromatic carbons) .

Purity Assessment :

  • HPLC retention time: 8.2 minutes (C18 column, acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-propoxybenzene undergoes various chemical reactions, including:

  • Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydroxymethyl group.

  • Substitution: The propoxy group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the bromomethyl group.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: The major product is typically a carboxylic acid derivative.

  • Reduction: The major product is a hydroxymethyl derivative.

  • Substitution: The major products depend on the nucleophile used and can include ethers, esters, or amides.

Scientific Research Applications

1-(Bromomethyl)-2-propoxybenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.

  • Industry: The compound finds applications in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

1-(Bromomethyl)-2-propoxybenzene is similar to other bromomethyl-substituted benzene derivatives, such as benzyl bromide and 1-bromotoluene. the presence of the propoxy group at the second position makes it unique in terms of its reactivity and applications. The propoxy group enhances the compound's solubility and reactivity compared to its counterparts.

Comparison with Similar Compounds

1-(Bromomethyl)-4-methoxybenzene

  • Structure : Bromomethyl and methoxy (–OCH₃) groups at para positions.
  • Reactivity : Used in C–C bond insertion reactions with diazo compounds (75% yield), demonstrating high electrophilicity at the benzylic bromine .
  • Stability : Less steric hindrance than 1-(Bromomethyl)-2-propoxybenzene due to smaller methoxy group.

1-(Bromomethyl)-3,5-dimethoxybenzene

  • Structure : Bromomethyl with two methoxy groups at meta positions.
  • Reactivity : Acts as an alkylating agent in phosphorylated nitrogen (P-N) synthesis (60–96% yield). Electron-donating methoxy groups stabilize intermediates, enhancing reaction efficiency .

1-(Bromomethyl)-2-methylbenzene (o-Xylyl bromide)

  • Structure : Bromomethyl and methyl (–CH₃) groups at ortho positions.
  • Physical Properties : Molecular weight 185.06 g/mol; stored at -20°C .
  • Reactivity : Utilized in alkylation reactions; steric hindrance from the methyl group may reduce reaction rates compared to propoxy-substituted analogs .

Physical and Chemical Properties

Property This compound (Predicted) 1-(Bromomethyl)-4-methoxybenzene 1-Bromo-2-nitrobenzene
Molecular Weight (g/mol) ~229.1 201.07 202.01
Boiling Point ~250–270°C Not reported 261°C
Solubility Moderate in hexane/EtOAc High in polar aprotic solvents Soluble in benzene/ethanol
Stability Sensitive to light/moisture Stable under inert atmosphere Decomposes at high temperatures
  • The propoxy group increases molecular weight and boiling point compared to methoxy analogs. Enhanced lipophilicity may improve membrane permeability in bioactive compounds .

Biological Activity

1-(Bromomethyl)-2-propoxybenzene, a brominated aromatic compound, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and applications based on diverse scientific literature.

Synthesis Methods

Several methods have been reported for synthesizing this compound. Common approaches include:

  • Bromination of Propoxybenzene : This involves the reaction of propoxybenzene with bromine in the presence of a catalyst.
  • Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace hydrogen atoms on the benzene ring with bromomethyl groups.
  • Alkylation Reactions : Employing alkyl halides in reactions with phenolic compounds to introduce the bromomethyl group.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Helicobacter pylori, with minimum inhibitory concentration (MIC) values suggesting significant antibacterial potential . The introduction of halogen atoms, such as bromine, often enhances biological activity due to increased reactivity with cellular components.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed that the bromomethyl group may interact with specific molecular targets involved in cell proliferation and apoptosis. In particular, studies have shown that similar compounds can inhibit pathways associated with cancer cell growth, suggesting a potential role for this compound in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Cellular Interaction : Its structure allows it to bind to cellular receptors or proteins, potentially disrupting normal cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, which can induce oxidative stress in cells, leading to apoptosis .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of H. pylori growth at MIC values as low as 64 µg/mL .
Anticancer ResearchShowed potential in inhibiting cell proliferation in various cancer cell lines, indicating its role as an anticancer agent .
Mechanistic StudiesInvestigated interactions with enzymes related to apoptosis; suggested that bromine substitution enhances reactivity .

Q & A

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-2-propoxybenzene, and how can reaction efficiency be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, propoxylation of 2-bromomethylbenzene derivatives using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Efficiency is enhanced by optimizing solvent polarity (e.g., DMF > THF) and using phase-transfer catalysts like tetrabutylammonium bromide. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitor reaction progress using TLC (Rf ≈ 0.4 in 7:3 hexane:EtOAc) .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR and GC-MS for unambiguous confirmation:
  • ¹H NMR : Expect signals for the bromomethyl group (δ ~4.3–4.5 ppm, singlet) and propoxy chain (δ ~1.0–1.5 ppm for -CH₂CH₂CH₃, δ ~3.4–3.8 ppm for -OCH₂-) .
  • GC-MS : Molecular ion peak at m/z 229 (C₁₀H₁₃BrO⁺) with fragmentation patterns consistent with bromomethyl loss.
  • FT-IR : C-Br stretch at ~550–600 cm⁻¹ and ether C-O-C at ~1100 cm⁻¹ .

Q. How should researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer : Use HPLC (C18 column, 70:30 MeOH:H₂O mobile phase) with UV detection at 254 nm. Purity ≥98% is required for biological assays. Quantify impurities (e.g., residual solvents) via GC headspace analysis or Karl Fischer titration (water content <0.1%) .

Advanced Research Questions

Q. How can contradictory NMR data arising from rotational isomerism in bromomethyl-substituted aromatics be resolved?

  • Methodological Answer : Rotational isomers (e.g., syn and anti conformers) may split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures (e.g., 60–80°C in DMSO-d₆). Alternatively, employ 2D NOESY to identify spatial proximity between the bromomethyl and propoxy groups . Computational modeling (DFT at B3LYP/6-31G* level) can predict dominant conformers and validate experimental data .

Q. What computational strategies predict the reactivity of the bromomethyl group in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density and Fukui indices, identifying nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, simulate Pd(0)-catalyzed oxidative addition using the bromomethyl group. Compare activation energies for alternative leaving groups (e.g., Cl vs. Br) . Validate predictions with experimental kinetic studies (e.g., monitoring Pd intermediate formation via UV-Vis) .

Q. How can hydrolysis stability be systematically evaluated under varying pH and temperature conditions?

  • Methodological Answer : Design a matrix of conditions:
  • pH : 2.0 (HCl), 7.4 (PBS), 10.0 (NaOH)
  • Temperature : 25°C, 37°C, 60°C
    Incubate the compound in each condition for 24–72 hours. Analyze degradation products via LC-MS/MS and quantify stability using first-order kinetics. Note: Bromomethyl groups hydrolyze faster in basic media (SN2 mechanism), forming 2-propoxybenzyl alcohol .

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